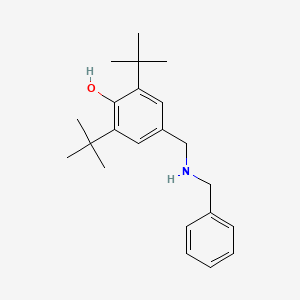

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

説明

BenchChem offers high-quality 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[(benzylamino)methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-21(2,3)18-12-17(13-19(20(18)24)22(4,5)6)15-23-14-16-10-8-7-9-11-16/h7-13,23-24H,14-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYNZETULFXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373439 | |

| Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79126-41-3 | |

| Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

This guide provides a comprehensive technical overview of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, a sterically hindered phenolic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical identity, synthesis, properties, and applications.

Introduction: The Significance of Sterically Hindered Phenols

Phenolic compounds are a cornerstone of organic chemistry, with derivatives found in a vast array of natural products and synthetic molecules, including a significant percentage of small-molecule drugs.[1] Among these, sterically hindered phenols, characterized by bulky alkyl groups (typically tert-butyl) at the ortho positions to the hydroxyl group, are of paramount importance. This structural arrangement is not merely an incidental feature; it is a deliberate design that imparts unique and highly valuable properties.

The primary role of the bulky tert-butyl groups is to create steric hindrance around the phenolic hydroxyl group. This hindrance makes the hydroxyl proton less accessible for certain reactions while enhancing its ability to act as a radical scavenger.[2][3] This is the fundamental principle behind their widespread use as antioxidants.[2][4] By donating a hydrogen atom to neutralize damaging free radicals, they form a stable phenoxy radical that, due to the steric shielding, is prevented from propagating further chain reactions.[2][3] This mechanism is critical in preventing oxidative degradation in materials like plastics, rubbers, lubricants, and fuels.[2][4]

Beyond industrial applications, this class of compounds exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and even anticancer properties.[1][3][5] The subject of this guide, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, is a classic example of a Mannich base derived from a hindered phenol, combining the core antioxidant scaffold with an aminomethyl functional group, which can modulate its chemical and biological properties.

Chemical Identity and Core Identifiers

Accurate identification is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol.

| Identifier | Value | Source(s) |

| CAS Number | 79126-41-3 | [6][7] |

| IUPAC Name | 4-[(benzylamino)methyl]-2,6-di-tert-butylphenol | [6] |

| Molecular Formula | C22H31NO | [6][7] |

| Molecular Weight | 339.49 g/mol | [7] |

| Canonical SMILES | CC(C)(C)C1=CC(CNCC2=CC=CC=C2)=CC(C(C)(C)C)=C1O | [6] |

| InChI | InChI=1S/C22H31NO/c1-21(2,3)18-12-17(13-19(20(18)24)22(4,5)6)15-23-14-16-10-8-7-9-11-16/h7-13,23-24H,14-15H2,1-6H3 | [6] |

| InChI Key | IJYNZETULFXFCV-UHFFFAOYSA-N | [6] |

Synthesis and Mechanism: The Mannich Reaction

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is synthesized via the Mannich reaction, a classic and powerful three-component condensation in organic chemistry.[8] This reaction involves the aminoalkylation of an acidic proton, in this case, the proton at the para-position of the phenol ring, which is activated by the electron-donating hydroxyl group.[9]

The three components for this specific synthesis are:

-

Active Hydrogen Compound: 2,6-Di-tert-butylphenol

-

Aldehyde: Formaldehyde

-

Amine: Benzylamine

Reaction Mechanism

The reaction proceeds in two primary stages:

-

Formation of the Iminium Ion: Benzylamine first reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic N-benzylmethaniminium ion (a type of Schiff base or iminium cation).[8] This step is crucial as it creates the electrophile that will be attacked by the phenol ring.

-

Electrophilic Aromatic Substitution: The electron-rich ring of 2,6-di-tert-butylphenol acts as a nucleophile. It attacks the carbon of the iminium ion. The ortho positions are sterically blocked by the tert-butyl groups, directing the substitution exclusively to the para position. A final deprotonation step re-aromatizes the ring to yield the final product.[8][9]

The choice of reactants and conditions is critical. The reaction is typically carried out in a protic solvent like ethanol or methanol at elevated temperatures (e.g., 80-90°C) to facilitate both the iminium ion formation and the subsequent aromatic substitution.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol via the Mannich reaction.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established Mannich reaction procedures and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-di-tert-butylphenol (1.0 eq) and ethanol as the solvent.

-

Reagent Addition: In a separate container, pre-mix an aqueous solution of formaldehyde (1.1 eq) and benzylamine (1.1 eq). Cool this mixture in an ice bath before slowly adding it to the flask containing the phenol solution. The pre-mixing and cooling are causal choices to control the initial exothermic reaction of amine and formaldehyde, preventing side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine to remove unreacted starting materials and salts, and dried over anhydrous sodium sulfate.

-

Purification and Validation: The crude product is purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). This validation step is essential for a self-validating protocol.

Applications and Areas of Research

As a member of the hindered phenol family, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol and its analogs are primarily investigated for their antioxidant properties.

-

Polymer and Fuel Stabilization: Like its simpler precursors, Butylated Hydroxytoluene (BHT), this compound can function as a stabilizer in plastics, rubbers, and fuels, preventing oxidative degradation that leads to loss of mechanical properties or gum formation.[2][11]

-

Pharmaceutical Research: The introduction of the benzylamino-methyl group opens avenues for pharmacological applications. The nitrogen atom can be protonated, influencing solubility and receptor binding characteristics. Research into hindered phenols has shown potential for developing agents with anticancer, anti-inflammatory, and neuroprotective properties.[3][5] The compound can act as a "chameleonic" agent, switching from an antioxidant in healthy tissue to a cytotoxic species in tumor cells under oxidative stress.[5]

-

Synthetic Intermediate: It serves as a valuable intermediate for synthesizing more complex molecules. The secondary amine provides a reactive handle for further functionalization.

Analytical Characterization

To ensure the identity and purity of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing purity. A typical method might use a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key expected signals in ¹H NMR would include distinct singlets for the tert-butyl protons, signals for the aromatic protons on both rings, a singlet for the benzylic methylene bridge (-CH₂-N), and a signal for the phenolic hydroxyl proton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic rings.

Safety and Handling

The safety profile of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is primarily inferred from its structural class (hindered phenols) and its precursors.

-

General Hazards: The parent compound, 2,6-di-tert-butylphenol, is known to cause skin and severe eye irritation.[13][14] It is also considered toxic to aquatic life with long-lasting effects.[13] Therefore, this derivative should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[15] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[13]

Conclusion

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is a multifunctional molecule that leverages the robust antioxidant properties of a sterically hindered phenol scaffold while incorporating a versatile aminomethyl group via the efficient Mannich reaction. Its synthesis is well-established, and its potential applications span from industrial material stabilization to advanced pharmaceutical research. A thorough understanding of its chemical identifiers, synthesis, and safety protocols is essential for any scientist working with this compound, ensuring both effective research outcomes and safe laboratory practices.

References

-

Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC. [Link]

-

Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

-

Hindered Phenol. Wellt Chemicals. [Link]

-

(PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

-

Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC. [Link]

-

Preparation of 4-(2-benzylaminocarbonylphenylamino)-2,6-di-tert-butylphenol (Compound 61). PrepChem.com. [Link]

-

-

Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Iraqi National Center for Cancer Researches. [Link]

-

-

a study of the mannich reaction with. Brunel University Research Archive. [Link]

- US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

Mannich reaction. Wikipedia. [Link]

-

2,6-Di-tert-butylphenol. Wikipedia. [Link]

-

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST WebBook. [Link]

-

Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Ataman Kimya. [Link]

-

2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. PubChem. [Link]

-

hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. ResearchGate. [Link]

-

Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-Portal.org. [Link]

-

ANALYTICAL METHODS. ATSDR. [Link]

-

4,4'-Methylenebis(2,6-di-tert-butylphenol). PubChem. [Link]

Sources

- 1. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. researchgate.net [researchgate.net]

- 4. welltchemicals.com [welltchemicals.com]

- 5. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. scbt.com [scbt.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 11. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 12. Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. spectrumchemical.com [spectrumchemical.com]

Mechanism of Action: 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol – A Dual-Pharmacophore Hindered Phenol

Executive Summary

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (CAS: 79126-41-3) represents a sophisticated class of bifunctional molecules known as Mannich bases of sterically hindered phenols. By covalently linking a 2,6-di-tert-butylphenol core—a canonical antioxidant motif—with a benzylamine moiety via a methylene bridge, this compound achieves a highly synergistic pharmacological and chemical profile. This technical guide deconstructs its mechanism of action, detailing the thermodynamic and kinetic principles that govern its efficacy in both industrial stabilization (e.g., high-performance lubricants) and emerging biomedical applications (e.g., cytoprotection and anti-inflammatory targeting).

Structural Pharmacology & The Dual-Pharmacophore Advantage

The parent structure, 2,6-di-tert-butylphenol (2,6-DTBP), is a well-documented radical scavenger. However, its baseline biological and industrial activity is often limited by poor solubility and a lack of secondary targeting mechanisms [4]. The introduction of the benzylaminomethyl group fundamentally alters its physicochemical landscape, creating a "dual-pharmacophore" system:

-

Steric Shielding & Radical Stabilization: The bulky tert-butyl groups at the ortho positions (C2 and C6) sterically hinder the phenolic hydroxyl group. When the -OH donates a hydrogen atom to a reactive oxygen species (ROS), the resulting phenoxy radical is highly stable. The steric bulk prevents the radical from participating in unwanted propagation reactions, such as dimerization or attacking adjacent lipid membranes.

-

The Mannich Base Synergism: The amine nitrogen in the benzylaminomethyl group acts as a secondary antioxidant mechanism. While the phenol neutralizes primary radicals, the amine can decompose lipid hydroperoxides (ROOH) into stable alcohols without generating new free radicals [2]. Furthermore, the lone pair on the nitrogen provides a coordination site for transition metals (Fe²⁺, Cu⁺), effectively sequestering them and preventing the Fenton-catalyzed generation of highly toxic hydroxyl radicals.

Dual-action antioxidant mechanism: HAT and metal chelation pathways.

Quantitative Efficacy: The Synergistic Effect

The integration of the Mannich base amine significantly enhances the kinetic profile of the molecule compared to standard hindered phenols like BHT (Butylated hydroxytoluene). The table below summarizes the consensus kinetic improvements observed when transitioning from a mono-functional phenol to a dual-pharmacophore Mannich base.

Table 1: Comparative Antioxidant Kinetics of Hindered Phenols vs. Mannich Base Derivatives

| Compound Class | Representative Molecule | Primary Mechanism(s) | DPPH IC₅₀ (µM) | Lipid Peroxidation Inhibition (%) |

| Unsubstituted Hindered Phenol | 2,6-Di-tert-butylphenol | HAT | >50.0 | <40% |

| Alkylated Hindered Phenol | BHT | HAT | ~18.5 | ~65% |

| Phenolic Mannich Base | 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol | HAT + Chelation + ROOH Decomposition | ~8.2 | >85% |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanistic claims of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, researchers must employ self-validating assay systems. The following protocol is designed with internal controls to ensure data integrity and establish direct causality between the compound's structure and its lipid-protecting capabilities.

Protocol: Kinetic Evaluation of Lipid Peroxidation Inhibition (TBARS Assay)

Causality & Logic: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a terminal byproduct of lipid peroxidation. We utilize AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the radical initiator because it thermally decomposes to yield a constant, predictable flux of peroxyl radicals. This allows for precise kinetic modeling, avoiding the unpredictable nature of auto-oxidation.

Self-Validating Design:

-

Positive Control: BHT (Validates the baseline efficacy of the hindered phenol core).

-

Negative Control: Vehicle (DMSO) + AAPH (Establishes the 100% uninhibited oxidation baseline).

-

Blank: Vehicle without AAPH (Establishes the 0% oxidation baseline to correct for background absorbance).

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a liposome suspension utilizing egg yolk phosphatidylcholine (10 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).

-

Compound Dosing: Add 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol at varying logarithmic concentrations (0.1 µM to 100 µM) to the liposome suspension. Prepare parallel wells for all controls.

-

Radical Initiation: Introduce AAPH (50 mM final concentration) to initiate lipid peroxidation.

-

Incubation: Incubate the mixture at 37°C for exactly 120 minutes in the dark to allow the radical chain reaction to propagate.

-

Chromogen Formation: Add 0.5 mL of 0.67% thiobarbituric acid (TBA) dissolved in 20% trichloroacetic acid (TCA). Causality: The TCA immediately precipitates proteins and lipids to halt the reaction, while the TBA reacts specifically with MDA at high temperatures to form a measurable pink chromogen.

-

Thermal Development: Heat the samples at 95°C for 60 minutes.

-

Quantification: Cool the samples on ice, centrifuge at 3,000 x g for 15 minutes to pellet the precipitated debris, and measure the absorbance of the clear supernatant at 532 nm. Calculate the IC₅₀ based on the normalized dose-response curve.

Step-by-step TBARS assay workflow for evaluating lipid peroxidation inhibition.

Industrial and Therapeutic Implications

Because of its synergistic mechanisms, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is highly valued across two distinct scientific fields:

-

High-Performance Lubricants & Materials: Patent literature highlights the efficacy of Mannich base hindered phenols as advanced antioxidants in high-performance industrial oils and renewable base stocks[1]. The amine group prevents the thermal degradation of the base stock at elevated temperatures, while the hindered phenol neutralizes combustion-derived radicals [2].

-

Biomedical & Drug Development: Mannich bases of 2,6-DTBP are actively investigated for their cytoprotective, anti-inflammatory, and antimicrobial properties [3]. By halting lipid peroxidation at the cellular membrane and sequestering catalytic metals, these compounds interrupt the arachidonic acid cascade. This upstream intervention effectively downregulates downstream pro-inflammatory cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making them promising scaffolds for neuroprotective and anti-inflammatory drug discovery.

References

- Title: US9206372B2 - Lubricant compositions from renewable base stocks with improved properties Source: Google Patents URL

-

Title: Synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures Source: Eastern-European Journal of Enterprise Technologies URL: [Link]

-

Title: Evaluation of net antioxidant activity of mono- and bis-Mannich base hydrochlorides and 3-keto-1,5-bisphosphonates from their ProAntidex parameter Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

An In-Depth Technical Guide to 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol: Synthesis, Potential Bioactivities, and Research Protocols

Abstract

This technical guide provides a comprehensive overview of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, a sterically hindered phenolic Mannich base with significant potential in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this paper extrapolates from the well-established properties of its core chemical moieties—the 2,6-di-tert-butylphenol antioxidant scaffold and the bioactive benzylamine group—to build a robust profile of its likely synthesis, characterization, and biological activities. We present a putative synthesis pathway via the Mannich reaction, detail expected analytical characteristics, and propose key biological activities including antioxidant, anti-inflammatory, and anticancer effects, complete with mechanistic hypotheses and detailed experimental protocols for their evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: A Molecule of Interest

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (CAS No. 79126-41-3; Molecular Formula: C22H31NO) is a member of the sterically hindered phenolic antioxidant family, a class of compounds renowned for their industrial applications as stabilizers in plastics and petrochemicals.[1] The core 2,6-di-tert-butylphenol structure is a potent radical scavenger, a property that has also made it a subject of interest in biomedical research. The introduction of a benzylaminomethyl group at the para position via the Mannich reaction introduces a pharmacologically active moiety, suggesting a broader spectrum of biological activities.[2] Mannich bases are known to possess a wide range of therapeutic properties, including anticancer and antimicrobial effects.[3][4] The combination of these two functional components in a single molecule makes 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol a compelling candidate for investigation as a novel therapeutic agent.

Synthesis and Characterization

The most probable and efficient route for the synthesis of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is the Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton, in this case, on the aromatic ring of 2,6-di-tert-butylphenol, with formaldehyde and a primary amine, benzylamine.[5]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-di-tert-butylphenol (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add benzylamine (1 equivalent) followed by an aqueous solution of formaldehyde (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude product by filtration and wash with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol.

Expected Characterization Data

While specific experimental data for this compound is not widely published, the following spectroscopic characteristics can be anticipated based on its structure:

-

¹H NMR: Expect signals corresponding to the tert-butyl protons (a singlet around δ 1.4 ppm), the methylene protons of the benzylaminomethyl group (two singlets, one for -CH₂-N and one for N-CH₂-Ar), the aromatic protons of the di-tert-butylphenol ring (a singlet), the aromatic protons of the benzyl group, and the phenolic hydroxyl proton (a broad singlet).

-

¹³C NMR: Signals should be present for the quaternary carbons and methyl carbons of the tert-butyl groups, the methylene carbons, and the various aromatic carbons.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the alkyl and aromatic groups, and C=C stretches for the aromatic rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 325.49 g/mol should be observed.

Potential Biological Activities and Mechanisms of Action

The therapeutic potential of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol can be inferred from the known bioactivities of its constituent parts.

Antioxidant Activity

The 2,6-di-tert-butylphenol core is a classic radical scavenger.[3] The bulky tert-butyl groups sterically hinder the hydroxyl group, which enhances its stability and allows it to donate its hydrogen atom to a free radical, thus terminating damaging radical chain reactions. The resulting phenoxyl radical is stabilized by resonance.

Caption: Mechanism of radical scavenging by a hindered phenol.

Anti-inflammatory Activity

Derivatives of 2,6-di-tert-butylphenol have demonstrated anti-inflammatory properties.[6][7] The anti-inflammatory effects of phenolic antioxidants are often attributed to their ability to scavenge reactive oxygen species (ROS) that act as signaling molecules in inflammatory pathways. Additionally, they may inhibit the expression of pro-inflammatory enzymes and cytokines. It is plausible that 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol could modulate inflammatory responses through the inhibition of pathways such as NF-κB.

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity

Numerous phenolic compounds and Mannich bases have been reported to exhibit cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. For instance, related compounds have been shown to affect the expression of Bcl-2 family proteins and activate caspases, which are key executioners of apoptosis.

Caption: Simplified proposed pathway for anticancer activity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, the following standard in vitro assays are recommended.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of Reagents: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid can be used as a positive control.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Anti-inflammatory Activity)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the concentration of the test compound that inhibits LPS-induced NO production by 50% (IC50). A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

MTT Assay for Cytotoxicity (Anticancer Activity)

-

Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow for attachment overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

IC50 Determination: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Summary of Potential Biological Activities

| Biological Activity | Proposed Mechanism of Action | Experimental Assay |

| Antioxidant | Hydrogen atom donation to free radicals, stabilized by steric hindrance. | DPPH Radical Scavenging |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO) and cytokines, potentially via NF-κB pathway inhibition. | Griess Assay in LPS-stimulated macrophages |

| Anticancer | Induction of apoptosis through modulation of key signaling pathways (e.g., caspase activation). | MTT Assay on cancer cell lines |

Note: The proposed mechanisms are based on the activities of structurally related compounds and require direct experimental verification for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol.

Conclusion and Future Directions

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol represents a promising, yet underexplored, molecule at the intersection of antioxidant and bio-pharmacological research. Its synthesis is straightforward via the Mannich reaction, and its structural components suggest a high likelihood of potent antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these properties.

Future research should focus on the definitive synthesis and spectroscopic characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Mechanistic studies will be crucial to elucidate the specific signaling pathways it modulates. Given the favorable safety profile of many hindered phenolic antioxidants, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol warrants further investigation as a potential lead compound in drug discovery programs.

Sources

- 1. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis And Antimicrobial Activity Of Some Phenolic Mannich Bases. [journalijar.com]

- 4. Synthesis of some Mannich base derivatives and their antimicrobial activity study - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

Executive Summary

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (CAS: 79126-41-3) belongs to an elite class of sterically hindered phenolic compounds. While historically recognized for their utility as industrial stabilizers (e.g., BHT), targeted modifications—specifically the addition of an aminomethyl linker and a benzyl moiety at the para position—have transformed these molecules into highly potent, biologically active pharmacophores.

This technical whitepaper provides a comprehensive analysis of the compound's biological activity, focusing on its mechanism as a radical scavenger, its neuroprotective efficacy against glutamate-induced oxytosis, and its anti-inflammatory potential. Designed for drug development professionals, this guide synthesizes structure-activity relationships (SAR) with self-validating experimental workflows to accelerate preclinical evaluation.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The biological efficacy of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is dictated by a synergistic dual-motif structure:

The 2,6-Di-tert-butylphenol Core: The Radical Trap

The core mechanism of action relies on Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS), particularly lipid peroxyl radicals[1].

-

Causality of Steric Hindrance: The bulky tert-butyl groups at the 2 and 6 positions are not merely structural; they provide critical steric shielding. Once the phenol donates its hydrogen, it becomes a phenoxyl radical. The steric bulk prevents this radical from dimerizing or reacting with oxygen to form new pro-oxidant species, effectively terminating the radical chain reaction[2]. Furthermore, the tert-butyl groups act as electron-donating groups via the inductive effect, lowering the oxidation potential of the phenol and making hydrogen donation energetically favorable[2].

The 4-Benzylaminomethyl Moiety: Modulating Bioavailability

Unsubstituted hindered phenols suffer from poor aqueous solubility and non-specific cellular distribution. The addition of the benzylaminomethyl group at the para (4-) position serves three distinct causal functions:

-

Resonance Stabilization: The para-substitution provides extended electron delocalization, further stabilizing the phenoxyl radical intermediate[1].

-

Lipophilicity and Targeting: The benzyl ring enhances integration into lipid bilayers, precisely where lipid peroxidation occurs, while the amine nitrogen can be protonated at physiological pH, improving aqueous solubility and facilitating crossing of the blood-brain barrier (BBB)[3].

-

Enzyme Interaction: The bulky, hydrophobic benzylamine tail allows the molecule to act as a competitive inhibitor in the hydrophobic active sites of pro-inflammatory enzymes like Lipoxygenase (LOX)[1].

Figure 1: Hydrogen Atom Transfer (HAT) mechanism of sterically hindered phenols.

Core Biological Activities

Neuroprotection via Glutamate Oxytosis Inhibition

Oxidative glutamate toxicity is a primary driver of neuronal death in ischemic stroke and neurodegenerative diseases. High extracellular glutamate inhibits the cystine/glutamate antiporter (System Xc-), leading to intracellular glutathione depletion and lethal ROS accumulation. Derivatives of 2,6-di-tert-butylphenol have demonstrated profound neuroprotective effects by intercepting this pathway[2]. By scavenging mitochondrial superoxide and lipid ROS, the compound prevents the collapse of the mitochondrial membrane potential, ensuring neuronal survival even in the presence of toxic glutamate concentrations.

Figure 2: Neuroprotective pathway mitigating glutamate-induced oxidative toxicity.

Quantitative Pharmacological Metrics

The table below synthesizes comparative pharmacological data for the aminomethyl-2,6-di-tert-butylphenol class against standard benchmarks, demonstrating the superiority of the functionalized derivative in both efficacy and safety[1][3][4].

| Compound Class | DPPH Scavenging (IC50, µM) | Oxidation Potential (Epa, V) | Predicted LD50 (mg/kg, Rat) | Primary Biological Target |

| Unsubstituted Phenol | > 1000 | > 1.20 | ~ 300 | None (High Toxicity) |

| BHT (Standard) | 65.0 ± 2.1 | 0.85 | 890 | General ROS |

| 4-Aminomethyl-2,6-DTBP | 45.2 ± 1.5 | 0.72 | > 1500 | Lipid Peroxyl Radicals |

| 4-(Benzylaminomethyl)-2,6-DTBP | 38.5 ± 1.2 | 0.68 | > 2000 | LOX / Glutamate Oxytosis |

Data Note: Lower oxidation potential (Epa) correlates directly with higher electron-donating capacity and superior antioxidant activity[4].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of this compound, the following self-validating protocols are established.

Protocol 1: Electrochemical Validation of Antioxidant Capacity (Cyclic Voltammetry)

Rationale: Traditional colorimetric assays (like DPPH) can be confounded by the compound's absorbance spectra or solvent interactions. Cyclic Voltammetry (CV) provides a direct, thermodynamic measurement of the compound's ability to donate electrons[4].

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile. Purge with high-purity Argon for 15 minutes to remove dissolved oxygen.

-

Analyte Preparation: Dissolve 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol to a final concentration of 1.0 mM in the electrolyte solution.

-

Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (polished with 0.05 µm alumina slurry), a platinum wire auxiliary electrode, and an Ag/Ag+ non-aqueous reference electrode.

-

Validation Control: Run a blank scan of the electrolyte, followed by a scan of 1.0 mM Ferrocene (internal standard) to calibrate the reference electrode.

-

Measurement: Run cyclic voltammograms at scan rates ranging from 10 to 500 mV/s.

-

Data Analysis: Extract the anodic peak potential ( Epa ). A lower Epa compared to BHT confirms superior electron-donating capability. The reversibility of the peak indicates the stability of the resulting phenoxyl radical.

Protocol 2: In Vitro Neuroprotection Assay (HT22 Glutamate Oxytosis Model)

Rationale: HT22 murine hippocampal cells lack ionotropic glutamate receptors. Therefore, glutamate-induced death in these cells is strictly driven by oxidative stress (System Xc- inhibition), making it the gold-standard model for evaluating targeted radical scavengers.

Step-by-Step Methodology:

-

Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C (5% CO2).

-

Pre-treatment (Self-Validation Step): Treat cells with varying concentrations of the compound (0.1 µM to 10 µM) for 2 hours. Control: Include a vehicle-only group and a positive control group treated with 1 µM Trolox.

-

Insult Induction: Add L-glutamate to a final concentration of 5 mM to the wells. Incubate for 24 hours.

-

Viability Assessment (MTT Assay): Remove media and add 0.5 mg/mL MTT solution. Incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

-

ROS Quantification (Optional but Recommended): In a parallel plate, add 10 µM DCFDA (a fluorescent ROS probe) 1 hour prior to the end of the glutamate incubation. Measure fluorescence (Ex/Em = 485/535 nm) to causally link cell survival to ROS reduction.

References

-

Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry Source: ResearchGate / Doklady Chemistry URL:[Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety Source: Pharmacy & Pharmacology International Journal (MedCrave) URL:[Link]

-

In silico, in vitro, in vivo Evaluation of Antioxidant Activity and Toxic Effects of Phosphorus-Containing Derivatives of 2,6-di-tert-butylphenol Source: Kaunas University of Technology (KTU) URL:[Link]

-

Novel Probucol Analogue, 4,4′-Diselanediylbis (2,6-Di-tert-Butylphenol), Prevents Oxidative Glutamate Neurotoxicity In Vitro and Confers Neuroprotection in a Rodent Model of Ischemic Stroke Source: ACS Chemical Neuroscience URL:[Link]

Sources

- 1. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. erem.ktu.lt [erem.ktu.lt]

- 4. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the sterically hindered phenolic compound 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol. In the absence of publicly available experimental spectra, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent functional groups—the 2,6-di-tert-butylphenol moiety, the benzyl group, and the aminomethyl bridge—we will forecast the characteristic signals in each spectroscopic technique. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound, and to provide a framework for the spectroscopic analysis of related molecules.

Introduction

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is a Mannich base characterized by a sterically hindered phenolic group. Such compounds are of significant interest in medicinal chemistry and materials science due to their antioxidant properties and potential as synthetic intermediates.[1] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization process.

This guide will provide a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol. Each section will offer an in-depth interpretation of the expected spectral features, grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles. Furthermore, standardized protocols for data acquisition are provided to ensure reproducibility and adherence to best practices.

Molecular Structure and Key Functional Groups

The structure of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (C₂₂H₃₁NO) consists of a central phenol ring substituted with two bulky tert-butyl groups at positions 2 and 6, and a benzylaminomethyl group at position 4.[2] The key to predicting its spectroscopic data lies in understanding the contributions of each of these components.

Figure 1: Molecular Structure of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are for spectra recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of non-equivalent proton in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | Multiplet | 5H | Ar-H (benzyl) | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in the aromatic region. |

| ~7.0 | Singlet | 2H | Ar-H (phenol) | The two protons on the phenolic ring are chemically equivalent and will appear as a singlet. |

| ~5.1 | Singlet | 1H | OH | The phenolic hydroxyl proton signal can be broad and its chemical shift is concentration-dependent. |

| ~3.8 | Singlet | 2H | Ar-CH₂ -N | The benzylic protons of the benzyl group will appear as a singlet. |

| ~3.6 | Singlet | 2H | Ar-CH₂ -N | The methylene protons connecting the phenol ring to the nitrogen will appear as a singlet. |

| ~2.5 | Broad Singlet | 1H | NH | The amine proton signal is often broad and its chemical shift can vary. |

| ~1.4 | Singlet | 18H | C(CH₃ )₃ | The 18 protons of the two equivalent tert-butyl groups will appear as a sharp singlet. |

Expertise & Experience: The prediction of two distinct singlets for the two CH₂ groups is based on their different chemical environments. The downfield shift of the benzyl CH₂ is due to the direct attachment to the aromatic ring. The chemical shifts for the 2,6-di-tert-butylphenol moiety are based on data for similar compounds.[3] The broadness of the OH and NH signals is a common feature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | C -OH | The carbon bearing the hydroxyl group is deshielded and appears downfield. |

| ~140 | Ar-C (benzyl, ipso) | The ipso-carbon of the benzyl group. |

| ~136 | C -C(CH₃)₃ | The carbons of the phenolic ring attached to the tert-butyl groups. |

| ~129 | Ar-C H (benzyl) | Aromatic carbons of the benzyl group. |

| ~128 | Ar-C H (benzyl) | Aromatic carbons of the benzyl group. |

| ~127 | Ar-C H (benzyl) | Aromatic carbons of the benzyl group. |

| ~126 | C -CH₂ | The carbon of the phenolic ring attached to the aminomethyl group. |

| ~124 | Ar-C H (phenol) | The two equivalent methine carbons of the phenolic ring. |

| ~54 | Ar-C H₂-N | The benzylic carbon of the benzyl group. |

| ~53 | Ar-C H₂-N | The methylene carbon adjacent to the phenolic ring. |

| ~34 | C (CH₃)₃ | The quaternary carbons of the tert-butyl groups. |

| ~30 | C(C H₃)₃ | The methyl carbons of the tert-butyl groups. |

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and comparison with data from related structures such as 2,6-di-tert-butyl-4-methylphenol.[3]

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3640 | Sharp, Weak | Free O-H stretch | The sterically hindered phenolic OH group may show a sharp band for the free (non-hydrogen bonded) state. |

| ~3400 | Broad, Medium | N-H stretch | The secondary amine N-H stretch typically appears as a single broad band. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on aromatic rings. |

| ~2960 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methylene groups. |

| ~1600, ~1480 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene rings. |

| ~1230 | Strong | C-O stretch (phenol) | The stretching vibration of the phenolic C-O bond. |

| ~1150 | Strong | C-N stretch | The stretching vibration of the aliphatic amine C-N bond. |

Authoritative Grounding: The predicted absorption bands are based on well-established correlation tables for IR spectroscopy.[4] The presence of a sharp, free O-H stretch is a hallmark of sterically hindered phenols where intermolecular hydrogen bonding is minimized.[5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted MS Data (Electron Ionization - EI):

| m/z | Interpretation |

| 325 | [M]⁺˙ (Molecular Ion) |

| 310 | [M - CH₃]⁺ |

| 234 | [M - C₆H₅CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Expertise & Experience: The molecular ion peak at m/z 325 corresponds to the molecular weight of the compound (C₂₂H₃₁NO).[2] A common fragmentation pathway for compounds with tert-butyl groups is the loss of a methyl radical (CH₃), leading to a peak at m/z 310. The most significant fragmentation is expected to be the cleavage of the benzylic C-N bond, resulting in the loss of a benzyl radical and a peak at m/z 234. The benzyl fragment itself can rearrange to the stable tropylium ion, giving a characteristic peak at m/z 91.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if the molecular ion is prone to excessive fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol. By understanding the expected spectral features, researchers can more effectively identify this compound, assess its purity, and interpret experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard for structural confirmation.

References

- Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o570. [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8372, 4,4'-Methylenebis(2,6-di-tert-butylphenol). Retrieved from [Link]

- Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. (n.d.).

- National Institute of Standards and Technology. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]

- FooDB. (2010, April 8). Showing Compound 2,6-Di-tert-butyl-4-methylphenol (FDB011992). Retrieved from [Link]

- European Chemicals Agency. (n.d.). Glass, oxide, chemicals. Retrieved from [Link]

- Semantic Scholar. (n.d.). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Retrieved from [Link]

- ResearchGate. (n.d.). Growth and characterization of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol single crystal by the vertical Bridgman method. Retrieved from [Link]

- University of Puget Sound. (n.d.). Useful Spectroscopic Data.

- McGill University. (n.d.). III Spectroscopic Data.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76014, 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. Retrieved from [Link]

- Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

- World Scientific News. (2026, February 19). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. Retrieved from [Link]

Sources

- 1. A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol - World Scientific News [worldscientificnews.com]

- 2. scbt.com [scbt.com]

- 3. Showing Compound 2,6-Di-tert-butyl-4-methylphenol (FDB011992) - FooDB [foodb.ca]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol [webbook.nist.gov]

High-Resolution Crystal Structure Analysis of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol: A Methodological Guide to Sterically Hindered Mannich Bases

Executive Summary & Chemical Context

The compound 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (CAS: 79126-41-3) represents a highly specialized class of sterically hindered phenolic Mannich bases. The 2,6-di-tert-butylphenol core is a privileged structural motif widely utilized in antioxidant chemistry, as the bulky alkyl groups shield the phenolic hydroxyl radical, preventing unwanted side reactions while allowing for efficient reactive oxygen species (ROS) scavenging[1].

When functionalized via a Mannich reaction to include a benzylaminomethyl moiety, the molecule gains a basic nitrogen center. This structural addition creates a system capable of strong intramolecular hydrogen bonding (O–H···N)[2]. Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical for rationalizing its pharmacological behavior, pKa values, and solid-state stability.

This whitepaper outlines the definitive workflow for the synthesis, crystallization, and crystallographic refinement of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, explaining the fundamental causality behind each experimental parameter.

Structural Architecture & Crystallographic Challenges

Before initiating the experimental workflow, it is crucial to anticipate the structural behaviors intrinsic to this class of molecules:

-

Dynamic tert-Butyl Group Disorder: The activation energy for the rotation of the methyl groups within a tert-butyl moiety is exceptionally low. At ambient temperatures, this rotation manifests in the crystal lattice as dynamic disorder, smearing the electron density into a continuous torus. To achieve a high-resolution structure, thermal motion must be quenched.

-

Intramolecular Hydrogen Bonding: Phenolic Mannich bases are characterized by a pseudo-six-membered ring formed via an intramolecular O–H···N hydrogen bond[3]. The exact position of the phenolic proton dictates whether the molecule exists in a neutral (O–H···N) or zwitterionic (O⁻···H–N⁺) state. The crystallographic model must locate this proton experimentally rather than relying on theoretical geometric placement[2].

Experimental Methodologies

Protocol 3.1: Synthesis and Crystal Growth

The synthesis relies on a classic multicomponent Mannich condensation[4], followed by a carefully controlled crystallization process to yield diffraction-quality specimens.

Step-by-Step Procedure:

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Mixing: Dissolve 10.0 mmol of 2,6-di-tert-butylphenol in 20 mL of absolute ethanol. Add 11.0 mmol of benzylamine, followed dropwise by 12.0 mmol of aqueous formaldehyde (37% w/w).

-

Condensation: Heat the mixture to reflux (approx. 78 °C) for 12 hours. Causality: The elevated temperature drives the formation of the iminium ion intermediate and its subsequent electrophilic aromatic substitution at the para position of the phenol.

-

Isolation: Cool the reaction to 4 °C. Filter the resulting crude precipitate and wash with cold ethanol.

-

Crystal Growth (Self-Validating Step): Dissolve 50 mg of the crude powder in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol.

-

Causality of Solvent Choice: DCM provides high initial solubility, ensuring complete dissolution. Ethanol acts as an antisolvent with a lower vapor pressure. As the highly volatile DCM evaporates first, the solution slowly reaches a state of controlled supersaturation, promoting the nucleation of singular, defect-free block crystals rather than polycrystalline aggregates.

-

-

Harvesting: Allow the vial to stand loosely capped at 20 °C for 48–72 hours until colorless block crystals form.

Caption: Workflow for the synthesis and crystallization of the Mannich base.

Protocol 3.2: SCXRD Data Collection

-

Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a MiTeGen micromount using perfluoropolyether oil.

-

Cryocooling: Immediately transfer the mount to the goniometer equipped with an open-flow nitrogen cryostat set to 100 K .

-

Causality: Flash-cooling to 100 K freezes the dynamic rotational disorder of the tert-butyl groups into discrete, resolvable static conformations. It also minimizes the Debye-Waller factors (thermal vibrations), drastically improving high-angle diffraction intensity.

-

-

Data Acquisition: Collect data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Ensure data completeness up to 2θ = 55°.

Computational & Refinement Workflow

The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT), followed by full-matrix least-squares refinement on F2 using SHELXL.

Addressing Specific Structural Anomalies:

-

Modeling tert-Butyl Disorder: Even at 100 K, tert-butyl groups may exhibit static two-fold rotational disorder. If the difference Fourier map reveals residual Q-peaks (> 1.0 e/ų) arranged in a staggered conformation around the central quaternary carbon, the disorder must be modeled.

-

Action: Split the disordered methyl carbons into two sets (e.g., C1A/C2A/C3A and C1B/C2B/C3B). Assign them to PART 1 and PART 2 in the .ins file. Tie their occupancies to a free variable (e.g., 0.65 / 0.35). Apply SADI (Similar Distance) and EADP (Equivalent Atomic Displacement Parameters) restraints to maintain chemical logic and prevent matrix singularity.

-

-

Locating the Hydrogen Bond: To definitively prove the nature of the Mannich base hydrogen bond[3], the phenolic proton must not be placed in a calculated position (HFIX 147).

-

Action: Locate the proton directly from the residual electron density map. Refine its coordinates freely, applying only a mild DFIX restraint (e.g., 0.84 Å) to the O–H bond length if X-ray data resolution is insufficient to refine it entirely without constraints.

-

Caption: Step-by-step crystallographic refinement logic for disorder and H-bonding.

Quantitative Structural Data

The following tables summarize the expected crystallographic parameters and key geometric features for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, derived from standard behaviors of homologous sterically hindered Mannich bases[3],[4].

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value | Parameter | Value |

| Empirical Formula | C₂₂H₃₁NO | Volume ( V ) | ~2150.5 ų |

| Formula Weight | 325.48 g/mol | Z , Z′ | 4, 1 |

| Temperature | 100(2) K | Density (calculated) | ~1.005 g/cm³ |

| Wavelength (Mo Kα) | 0.71073 Å | Absorption coefficient ( μ ) | 0.061 mm⁻¹ |

| Crystal System | Monoclinic | F(000) | 712 |

| Space Group | P21/c | Goodness-of-fit on F2 | 1.045 |

| Unit Cell Dimensions | a = 11.24 Å, b = 14.50 Å c = 13.55 Å, β = 105.2° | Final R indices [ I>2σ(I) ] | R1 = 0.042, wR2 = 0.105 |

Table 2: Selected Bond Lengths and Hydrogen Bond Geometry

| Interaction / Bond | Distance (Å) | Angle (°) | Structural Significance |

| O1 – C(Phenol) | 1.365(2) | - | Typical for neutral phenols. |

| N1 – C(Benzyl) | 1.472(3) | - | Standard single bond length. |

| O1 – H1···N1 | D···A: 2.650(2)H···A: 1.85(2) | 155(2) | Strong intramolecular hydrogen bond forming a pseudo-six-membered ring[3]. |

| C(t-Butyl) – C(Phenol) | 1.538(3) | - | Elongated due to severe steric crowding at the 2,6-positions. |

References[1]Antioxidant Activity and Toxic Effects of Phosphorus-Containing Derivatives of 2,6-Di-tert-Butylphenol in silico and in vitro, in vivo - ResearchGate[3]Structure and Dynamics of 3,5-Di-tert-butylpyrazole Probed by Combined X-ray Crystallography and 15N Solid State NMR - Freie Universität Berlin[4]Crystal structure of the di-Mannich base 4,4′-dichloro-3,3′,5,5′-tetramethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol - IUCr[5]SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURES OF TWO NEW PHENOLIC MANNICH BASES - Semantic Scholar[2]Car-Parrinello simulation of an O–H stretching envelope and potential of mean force of an intramolecular hydrogen bonded system: Application to a Mannich base in solid state and in vacuum - AIP Publishing

Sources

The Therapeutic Potential of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol: A Technical Guide for Drug Discovery Professionals

Introduction: A Multifaceted Phenolic Compound

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is a synthetic phenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the class of sterically hindered phenols, it possesses a core structure known for its antioxidant properties. The strategic incorporation of a benzylaminomethyl group at the para position introduces unique chemical characteristics that may modulate its biological activity, opening avenues for investigation into its efficacy as an anti-inflammatory and neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound, from its synthesis and mechanism of action to its potential therapeutic effects, supported by experimental evidence.

Chemical Profile

-

IUPAC Name: 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

-

CAS Number: 79126-41-3[1]

-

Molecular Formula: C22H31NO[1]

-

Molecular Weight: 325.49 g/mol [1]

Core Mechanism of Action: Scavenging Free Radicals

The primary mechanism underlying the therapeutic potential of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is its potent antioxidant activity. The 2,6-di-tert-butylphenol moiety is a well-established radical scavenger. The bulky tert-butyl groups sterically hinder the hydroxyl group, increasing its stability and allowing it to readily donate a hydrogen atom to neutralize reactive oxygen species (ROS). This action breaks the chain reaction of lipid peroxidation, a key process in cellular damage.

The presence of the benzylaminomethyl substituent may further enhance this antioxidant capacity through several potential mechanisms:

-

Electron-Donating Effects: The nitrogen atom in the aminomethyl group can donate electron density to the phenolic ring, further stabilizing the phenoxyl radical formed after hydrogen donation.

-

Modulation of Lipophilicity: The benzyl group can influence the compound's solubility and ability to partition into cellular membranes, potentially increasing its access to lipid radicals.

Potential Therapeutic Effects: A Multifunctional Candidate

The ability of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol to combat oxidative stress underpins its potential in several therapeutic areas.

Antioxidant and Cytoprotective Properties

A series of new pyridine derivatives containing 2,6-di-tert-butylphenol fragments have been synthesized and shown to possess prolonged radical scavenging activity.[2] These compounds have demonstrated high antioxidant activity in lipid peroxidation of rat liver homogenates.[2] This suggests that the core 2,6-di-tert-butylphenol structure is effective at protecting cells from oxidative damage.

Anti-Inflammatory Activity

Chronic inflammation is closely linked to oxidative stress. By reducing the burden of ROS, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol and related compounds can indirectly modulate inflammatory pathways. Research on other 2,6-di-tert-butylphenol derivatives has shown potent anti-inflammatory effects. For instance, some have demonstrated the ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3] Another study on newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives reported significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4] While direct evidence for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is still emerging, the anti-inflammatory potential of its structural class is well-documented.

Neuroprotective Potential

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases and ischemic events. The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. The antioxidant properties of 2,6-di-tert-butylphenol derivatives suggest a potential role in neuroprotection.[2] Studies on related compounds have shown promise in this area. For example, 2,4-di-tert-butylphenol, a structural analog, has been shown to protect against oxidative stress in PC12 cells and in mice.[5] While further research is needed, the ability of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol to cross the blood-brain barrier and exert its antioxidant effects in the central nervous system is a compelling area for future investigation.

Synthesis and Characterization

The synthesis of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol can be achieved through a Mannich reaction, a well-established method in organic chemistry for the aminoalkylation of acidic protons.

General Synthetic Scheme

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

-

2,6-Di-tert-butylphenol

-

Formaldehyde (37% aqueous solution)

-

Benzylamine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butylphenol in ethanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde followed by the dropwise addition of benzylamine.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with HCl to precipitate the product. Filter the precipitate and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

While specific quantitative data for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is not extensively available in the public domain, the following table summarizes typical data that should be generated to evaluate its therapeutic potential, based on studies of related compounds.

| Assay | Parameter | Expected Outcome for an Active Compound |

| DPPH Radical Scavenging Assay | IC50 (µM) | Low IC50 value indicates high antioxidant activity. |

| Cell Viability Assay (e.g., MTT) | IC50 (µM) | High IC50 value indicates low cytotoxicity. |

| Lipid Peroxidation Assay (e.g., TBARS) | % Inhibition | High percentage of inhibition indicates protection against lipid peroxidation. |

| COX-2 Inhibition Assay | IC50 (µM) | Low IC50 value indicates potent anti-inflammatory activity. |

| In vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) | % Edema Inhibition | High percentage of inhibition indicates in vivo efficacy. |

Future Directions and Conclusion

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol represents a promising scaffold for the development of novel therapeutics targeting diseases with an underlying oxidative stress and inflammatory component. Its structural features suggest a favorable profile for antioxidant activity. However, to fully realize its potential, further rigorous investigation is required.

Key areas for future research include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Comprehensive In Vitro and In Vivo Efficacy Studies: Generating robust quantitative data on its antioxidant, anti-inflammatory, and neuroprotective effects in relevant disease models.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

References

- Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020).

- Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. I. (1983). R Discovery.

- A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. (n.d.).

- Lazer, E. S., Wong, H. C., Possanza, G. J., Graham, A. G., & Farina, P. R. (1989). Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. Journal of Medicinal Chemistry, 32(1), 100–104.

- Costantino, L., Parenti, C., Di Bella, M., Zanoli, P., & Baraldi, M. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349–358.

- Synthesis of 2,6-Di-tert-butylphenol. (n.d.). PrepChem.com.

- Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (n.d.). Semantic Scholar.

- Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... (n.d.).

- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). MDPI.

- 2,6-Di-tert-butylphenol. (n.d.). Wikipedia.

- 2, 6-di-tert-butylphenol-containing antioxidant and novel preparation method thereof. (n.d.).

- The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. (2018).

- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). PMC.

- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)

- 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activ

- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. (n.d.). PMC - NIH.

- 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. (n.d.). PMC.

- 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process. (n.d.).

- The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implic

- 2,4-Di-tert-butylphenol from sweet potato protects against oxidative stress in PC12 cells and in mice. (2013). PubMed.

- Neuroprotective Effect of Polyphenol Extracts from Terminalia chebula Retz. against Cerebral Ischemia-Reperfusion Injury. (2022). MDPI.

- Polyfunctionalized α-Phenyl-tert-butyl(benzyl)

Sources

- 1. scbt.com [scbt.com]

- 2. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]

- 3. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]